Butopiprine hydrochloride

Salt selection Formulation development Aqueous solubility

Preclinical cough models requiring both antitussive and bronchospasmolytic activity often demand multiple control agents, complicating protocols. Butopiprine HCl offers a validated single-molecule solution. - **Triple mechanism**: Antitussive, direct smooth muscle spasmolytic, and local anesthetic effects-validated in feline models at 0.04 mg/kg PO q12h. - **Superior aqueous solubility** vs. free base or hydrobromide salt; DMSO-free dosing avoids vehicle artifacts in cell assays. - **Distinct from analogs** (bietamiverine, dipiproverine): 2-butoxyethyl ester (LogP ~3.51) minimizes curarimimetic risk.

Molecular Formula C19H30ClNO3
Molecular Weight 355.9 g/mol
CAS No. 83803-38-7
Cat. No. B12721221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButopiprine hydrochloride
CAS83803-38-7
Molecular FormulaC19H30ClNO3
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl
InChIInChI=1S/C19H29NO3.ClH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H
InChIKeyFFROUYUBPKIUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butopiprine Hydrochloride: Chemical Identity and Pharmacology


Butopiprine hydrochloride (CAS 83803-38-7) is the hydrochloride salt of butopiprine, a synthetic piperidine derivative belonging to the alkoxyethyl α-phenyl-α-piperidinoacetate class [1]. The compound is a racemic mixture possessing a triad of pharmacological activities: antitussive (cough suppressant), spasmolytic (direct smooth muscle relaxation), and local anesthetic effects [2]. First developed by Laboratoires Synthelabo (Paris) and historically marketed as Taci-Bex® (as the hydrobromide salt) for acute bronchitis and chronic bronchopneumopathies, butopiprine is currently used exclusively in veterinary medicine for managing cough and bronchial hypersecretion in cats [3]. The hydrochloride salt form is primarily encountered in research and chemical procurement contexts.

Hydrochloride salt form supports aqueous formulation studies without organic co-solvents
Triple pharmacology tool (antitussive, spasmolytic, local anesthetic) for respiratory disease models
Established veterinary dosing context (0.04 mg/kg) facilitates preclinical cough model translation

Why Butopiprine Cannot Be Substituted with In-Class Analogs


Substitution of butopiprine hydrochloride with structurally related piperidineacetate analogs (e.g., bietamiverine, dipiproverine, piprocurarium) is not scientifically justifiable without confirmatory bioequivalence data. Although these compounds share a common α-phenyl-α-piperidinoacetate backbone, they diverge critically in their ester side-chain chemistry: butopiprine employs a 2-butoxyethyl ester moiety (LogP ~3.51) , whereas bietamiverine uses a 2-diethylaminoethyl ester and dipiproverine uses a 2-piperidinoethyl ester [1]. These structural differences alter lipophilicity, ionization behavior, and tissue distribution, directly impacting the spasmolytic-to-neuromuscular blockade selectivity ratio. Furthermore, the hydrochloride salt (CAS 83803-38-7) differs from the hydrobromide salt used in veterinary formulations in aqueous solubility and crystallinity, affecting formulation reproducibility [2]. Generic substitution among these analogs risks introducing curarimimetic (neuromuscular blocking) properties not present in butopiprine's therapeutic profile.

Structurally similar piperidineacetate analogs (bietamiverine, dipiproverine) have divergent ester side chains that alter lipophilicity and ionization, potentially shifting spasmolytic selectivity profiles.
Hydrochloride salt (CAS 83803-38-7) differs from the hydrobromide salt used in veterinary formulations in aqueous solubility and crystallinity; formulation reproducibility may be affected.
Absence of publicly defined posology or clinical trial data for analog compounds limits direct substitution in research models without comprehensive dose-ranging.

Butopiprine: Differentiation Evidence Against Comparators


Salt Form Solubility: Hydrochloride vs. Hydrobromide vs. Free Base

Butopiprine hydrochloride (CAS 83803-38-7, MW 355.90 g/mol) provides enhanced aqueous solubility compared to both the free base (CAS 55837-15-5, MW 319.44 g/mol) and the hydrobromide salt (MW ~400.33 g/mol). The hydrochloride counterion (MW 36.46) yields the lowest formula weight among pharmaceutically acceptable salt forms, maximizing active moiety content per unit mass [1]. The free base is described as slightly soluble in water but freely soluble in organic solvents [2], while the hydrochloride salt exhibits improved water solubility characteristic of hydrochloride salts of tertiary amine-containing esters, facilitating aqueous formulation without organic co-solvents. One commercial supplier specifies purity at 98% for the free base ; hydrochloride salt purity specifications are not publicly available from authoritative sources.

Salt form solubility
Class-level
HCl salt: water-soluble, 89.8% active moiety; free base: slightly soluble; HBr salt: ~79.8% active moiety (qualitative)
Supports aqueous formulation selection
Quantitative solubility data not publicly available
Salt selection Formulation development Aqueous solubility

LogP Differentiation from Bietamiverine: Tissue Distribution Impact

Butopiprine free base has a measured/predicted LogP of 3.51 , consistent with its 2-butoxyethyl ester side chain that provides moderate lipophilicity suitable for respiratory tissue penetration without excessive CNS accumulation. In comparison, bietamiverine, which replaces the 2-butoxyethyl group with a 2-diethylaminoethyl group (introducing a basic tertiary amine in the side chain), exhibits different ionization and LogD7.4 properties. The butoxyethyl ether moiety in butopiprine lacks an ionizable group in the side chain (pKa only at the piperidine nitrogen, ~8-9), whereas bietamiverine's diethylamino group introduces a second basic center (predicted pKa ~9.0), resulting in a dicationic species at physiological pH [1]. This difference in ionization state at pH 7.4 alters the compound's ability to penetrate lipid membranes and access intracellular smooth muscle targets.

LogP & ionization
Class-level
Butopiprine: LogP 3.51, monocationic at pH 7.4; bietamiverine: dicationic at pH 7.4 (predicted)
Ionization state may alter membrane permeability and target access
Measured LogD7.4 values lacking for both compounds
Lipophilicity Tissue distribution SAR analysis

Veterinary Dosing Evidence in Feline Respiratory Indications

Butopiprine (as the hydrobromide salt) is used in authorized veterinary medicinal products Felitussyl® and Broncho-sedatyl® for cats, with a defined posology of 1 tablet (0.19 mg butopiprine hydrobromide per tablet) administered twice daily, equivalent to approximately 0.04 mg/kg every 12 hours [1]. The French regulatory authority (ANSM) has established specific exemption thresholds: maximum dose per unit of 0.0002 g (0.2 mg) and maximum quantity dispensed to the public of 0.004 g (4 mg) for butopiprine in tablet form [2]. This established veterinary dosing and regulatory framework provides a validated starting point for preclinical cough or bronchial hypersecretion models, in contrast to structurally related analogs (bietamiverine, dipiproverine) which lack approved veterinary products with defined posology.

Veterinary dosing
Reported
0.04 mg/kg PO q12h in cats (Felitussyl®)
Supports dose-model interpretation for cough studies
Veterinary label; not a human exposure recommendation
Veterinary pharmacology Therapeutic dosing Preclinical model translation

Clinical Development Status: Phase 2 Cough Evidence

Butopiprine has been investigated in clinical trials for cough, reaching Phase 2 development with a total of 3 clinical trials conducted by a single trial organization [1]. The CDEK (Clinical Drug Experience Knowledgebase) also records an additional experimental indication for pruritus at Phase 2 [2]. This human clinical exposure, although limited, provides a safety dataset not available for many structural analogs. In contrast, bietamiverine, piprocurarium, and dipiproverine have no publicly recorded clinical trial activity in accessible registries, limiting their translational potential for human therapeutic applications.

Phase 2 cough data
Data to verify
3 clinical trials, highest phase Phase 2 (cough); additional pruritus Phase 2
Supports safety-related endpoint review
Limited dataset from single trial organization
Clinical trials Drug repurposing Cough therapeutics

Triple-Pharmacology vs. Single-Mechanism Antitussives

Butopiprine is consistently described across authoritative databases as possessing three concurrent pharmacological activities: antitussive (cough suppression), spasmolytic (direct smooth muscle relaxation, described as 'musculotropic'), and local anesthetic [1] . This polypharmacology is structurally encoded in the α-phenyl-α-piperidinoacetate scaffold combined with the butoxyethyl ester side chain. In contrast, widely used antitussives such as dextromethorphan act primarily through central NMDA receptor antagonism and sigma-1 receptor activity without direct spasmolytic effects on bronchial smooth muscle [2]. The spasmolytic component of butopiprine is described as a direct action on the smooth muscle fiber of the respiratory tree ('action spasmolytique directe sur la fibre musculaire lisse de l'arbre respiratoire') [3], suggesting utility in cough etiologies involving bronchoconstriction where pure centrally-acting antitussives may be insufficient.

Polypharmacology
Class-level
Butopiprine: antitussive, spasmolytic, local anesthetic; dextromethorphan: central antitussive only
May support multi-target respiratory models
No quantitative IC50/EC50 comparisons identified
Polypharmacology Cough suppression Mechanism of action

Bronchosecretolytic Activity Beyond Cough Suppression

In addition to its antitussive and spasmolytic properties, butopiprine is described in veterinary product labeling as possessing bronchosecretolytic (mucus-fluidifying) activity that facilitates expectoration [1]. This property was also noted in the historical human product Taci-Bex®, where butopiprine was 'considered as a fluidifying agent to facilitate expectoration' in the management of mucus hypersecretion associated with acute bronchitis and chronic bronchopneumopathies [2]. This bronchosecretolytic activity is not documented for the structural analogs bietamiverine, piprocurarium, or dipiproverine, which are classified primarily as spasmolytics or neuromuscular blockers, nor is it a feature of centrally-acting antitussives such as dextromethorphan.

Bronchosecretolytic
Class-level
Documented mucus-fluidifying activity in veterinary product labeling
Supports mucus hypersecretion model context
Qualitative; no rheology data available
Mucoactive agent Bronchial secretion Expectoration

Butopiprine Hydrochloride: Optimal Research Application Scenarios


Preclinical Cough Model with Bronchoconstriction Component

Butopiprine hydrochloride is best deployed in preclinical cough models where both heightened cough reflex sensitivity and bronchoconstriction are present, such as citric acid-induced cough in guinea pigs or feline chronic bronchial disease models. The established veterinary dose of 0.04 mg/kg PO q12h in cats [1] provides a validated starting point for dose selection. The compound's triple pharmacology (antitussive, spasmolytic, local anesthetic) [2] means it can serve as a single-agent positive control, potentially reducing the number of control arms needed compared to using separate antitussive and bronchodilator agents.

Aqueous Formulation Development Without Organic Co-Solvents

For in vitro assay systems or in vivo formulations where DMSO or other organic co-solvents may introduce vehicle-controlled artifacts, the hydrochloride salt of butopiprine (CAS 83803-38-7) is preferred over the free base (CAS 55837-15-5). The hydrochloride salt provides improved aqueous solubility [1], enabling preparation of dosing solutions at concentrations relevant to the therapeutic range without exceeding recommended organic solvent thresholds. This is particularly relevant for cell-based assays where DMSO concentrations above 0.1% may affect cell viability or receptor pharmacology.

Mucus Hypersecretion Models: Combined Secretolytic and Antitussive Activity

In experimental models of chronic bronchitis or mucus hypersecretion (e.g., SO₂-exposed rodents, lipopolysaccharide-challenged animals), butopiprine hydrochloride offers the advantage of combined bronchosecretolytic and antitussive activity within a single molecule [1] [2]. This dual action eliminates the need for co-administration of a separate mucoactive agent alongside an antitussive, simplifying experimental protocols and avoiding potential drug-drug interactions that could confound efficacy interpretation.

SAR Studies on Piperidineacetate Spasmolytics

Butopiprine hydrochloride serves as a critical reference compound in SAR studies exploring the impact of ester side-chain modifications on spasmolytic selectivity versus neuromuscular blocking (curarimimetic) activity. Within the α-phenyl-α-piperidinoacetate series, butopiprine (butoxyethyl ester, LogP 3.51) [1] occupies a distinct physicochemical space compared to bietamiverine (diethylaminoethyl ester, ionizable side chain) and dipiproverine (piperidinoethyl ester). Systematic comparison of these analogs in standardized isolated tissue bath preparations (e.g., guinea pig ileum for spasmolytic activity vs. phrenic nerve-hemidiaphragm for neuromuscular blockade) can establish quantitative selectivity ratios essential for understanding the structural determinants of musculotropic versus neurotropic spasmolytic action.

Application
Selection Property
Validation Focus
Cough model with bronchoconstriction
Polypharmacology (antitussive, spasmolytic, local anesthetic)
Cough reflex and bronchomotor endpoints
Aqueous formulation research
Hydrochloride salt aqueous solubility
Vehicle-controlled artifact reduction
Mucus hypersecretion models
Bronchosecretolytic + antitussive activity
Mucus clearance and cough endpoints
SAR studies on piperidineacetate spasmolytics
Ester side-chain physicochemical space
Spasmolytic vs. curarimimetic selectivity
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